Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a synthetic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. The 8-azabicyclo[3.2.1]octane scaffold is central to this compound, making it a significant subject of study due to its potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the enantioselective desymmetrization of achiral tropinone derivatives or the de novo construction of the basic tropane scaffold using chiral auxiliary methodology or enantioselective catalysis . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemical outcome.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, such as altering neurotransmitter levels or inhibiting specific metabolic pathways .
Comparison with Similar Compounds
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups, leading to variations in their biological activities and applications
Tropane alkaloids: These natural compounds, such as cocaine and atropine, have similar structures but different substituents, resulting in distinct pharmacological properties
The uniqueness of this compound lies in its specific fluorine substitutions, which can enhance its stability and biological activity compared to other related compounds .
Properties
Molecular Formula |
C10H16ClF2NO2 |
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Molecular Weight |
255.69 g/mol |
IUPAC Name |
ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)9-4-3-7(5-13-6-9)10(9,11)12;/h7,13H,2-6H2,1H3;1H |
InChI Key |
XOGJEELOXVCIOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(C1(F)F)CNC2.Cl |
Origin of Product |
United States |
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